molecular formula C15H12F3N3 B246872 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine

1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine

Katalognummer B246872
Molekulargewicht: 291.27 g/mol
InChI-Schlüssel: PADBIPPTRVDGRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine, also known as TFB-TBOA, is a chemical compound that has been synthesized for scientific research purposes. It is a potent and selective inhibitor of glutamate transporters, which are responsible for the regulation of glutamate levels in the brain. TFB-TBOA has been studied for its potential applications in neurological disorders, such as epilepsy and stroke.

Wirkmechanismus

1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine selectively inhibits glutamate transporters, which are responsible for the uptake of glutamate from the synapse. Glutamate is a crucial neurotransmitter that is involved in various physiological processes, such as learning and memory. However, excessive glutamate levels can lead to excitotoxicity, which is the process by which neurons are damaged and killed. 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine inhibits glutamate transporters, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can be beneficial in certain neurological disorders, such as stroke, where the brain is deprived of oxygen and glucose, leading to a decrease in glutamate levels.
Biochemical and Physiological Effects:
1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine has been shown to increase extracellular glutamate levels, leading to an increase in excitatory neurotransmission. This increase in excitatory neurotransmission can have both beneficial and detrimental effects, depending on the context. In neurological disorders such as stroke, where the brain is deprived of oxygen and glucose, 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine can increase glutamate levels, leading to an increase in excitatory neurotransmission and potentially improving neuronal survival. However, in other contexts, such as epilepsy, 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine can exacerbate seizures by increasing excitatory neurotransmission.

Vorteile Und Einschränkungen Für Laborexperimente

1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine has several advantages and limitations for lab experiments. One advantage is its selectivity for glutamate transporters, which allows for the specific modulation of glutamate levels in the brain. However, 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine has a relatively short half-life, which can limit its effectiveness in certain experiments. Additionally, 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine is a relatively new compound, and its long-term effects are not well understood.

Zukünftige Richtungen

There are several future directions for the study of 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine. One direction is the development of more potent and selective inhibitors of glutamate transporters. Another direction is the study of 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine in different neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the long-term effects of 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine need to be studied further to determine its safety for clinical use.

Synthesemethoden

1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine can be synthesized through a multi-step process starting with commercially available materials. The first step involves the reaction of 4-(trifluoromethyl)benzylamine with 2-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the amine intermediate, which is then reacted with 2-bromo-1H-benzimidazole to produce 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine.

Wissenschaftliche Forschungsanwendungen

1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine has been extensively studied for its potential applications in neurological disorders. Glutamate transporters play a crucial role in regulating glutamate levels in the brain, and dysfunction of these transporters has been implicated in various neurological disorders. 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine has been shown to selectively inhibit glutamate transporters, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can be beneficial in certain neurological disorders, such as stroke, where the brain is deprived of oxygen and glucose, leading to a decrease in glutamate levels.

Eigenschaften

Molekularformel

C15H12F3N3

Molekulargewicht

291.27 g/mol

IUPAC-Name

1-[[4-(trifluoromethyl)phenyl]methyl]benzimidazol-2-amine

InChI

InChI=1S/C15H12F3N3/c16-15(17,18)11-7-5-10(6-8-11)9-21-13-4-2-1-3-12(13)20-14(21)19/h1-8H,9H2,(H2,19,20)

InChI-Schlüssel

PADBIPPTRVDGRZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C(F)(F)F)N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.